3-Aminopyrazine-2-carbohydrazide
Overview
Description
3-Aminopyrazine-2-carbohydrazide is a compound with the CAS Number: 6761-52-0. It has a molecular weight of 153.14 and its IUPAC name is 3-amino-2-pyrazinecarbohydrazide . It appears as a white to yellow to brown powder or crystals .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, it was synthesized via methyl 3-amino-pyrazine-2-carboxylate (1 mmol) with excess hydrazine hydrate (4 mmol) in methanol solution (5 mL) under refluxing .Molecular Structure Analysis
The molecular structure of this compound has been analyzed. It is monoclinic, with a = 10.1022 (8) Å, b = 9.4818 (8) Å, c = 7.0832 (6) Å, β = 94.1380 (10)°, V = 676.71 (10) Å .Chemical Reactions Analysis
This compound has been involved in various chemical reactions. For example, it was found to be involved in the reaction of 2-(arylethynyl)benzaldehydes, undergoing a ring-opening reaction catalyzed by AgOTf .Physical and Chemical Properties Analysis
This compound is a white to yellow to brown powder or crystals . The storage temperature is recommended to be at room temperature .Scientific Research Applications
Anti-Tubercular Activity
3-Aminopyrazine-2-carbohydrazide has shown significant potential in the treatment of tuberculosis. A study by Miniyar et al. (2019) explored the microwave-assisted synthesis of various derivatives of this compound. These derivatives exhibited notable anti-tubercular activity against Mycobacterium tuberculosis, with some showing higher inhibition rates than the standard drug rifampicin. This research highlights the promise of this compound derivatives in addressing drug resistance in tuberculosis treatment (Miniyar et al., 2019).
Chemical Synthesis and Reactions
The compound has been a subject of interest in various chemical synthesis processes. For instance, Pan et al. (2018) investigated the iodine-catalyzed reaction involving this compound, which led to the formation of hydrazones and 2-arylisoquinolines. This study contributes to the understanding of chemical reactions and potential applications in organic synthesis (Pan et al., 2018).
Spectroscopic Studies
Spectroscopic investigations have been conducted to explore the molecular structure of this compound and its derivatives. Pagacz-Kostrzewa et al. (2021) studied the UV-induced photochemistry and molecular structure of 3-Aminopyrazine-2-carboxylic acid, a related compound, using Fourier-transform infrared spectroscopy. This research offers insights into the structural and photochemical properties of the compound, which are vital for various scientific applications (Pagacz-Kostrzewa et al., 2021).
Mechanism of Action
Target of Action
3-Aminopyrazine-2-carbohydrazide is a compound that has been studied for its antimicrobial properties It is known that similar compounds affect the biosynthesis of mycobacterial mycolic acids .
Mode of Action
It is suggested that it may interfere with the biosynthetic pathway of acetylcoenzyme A by inhibiting certain enzymes . This interaction with its targets could lead to changes in the metabolic processes of the microorganisms, thereby exerting its antimicrobial effects.
Biochemical Pathways
This compound potentially affects the biosynthesis of mycobacterial mycolic acids, a type of fatty acid found in the cell walls of mycobacteria . By inhibiting the synthesis of these acids, this compound could disrupt the integrity of the bacterial cell wall, leading to cell death.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential antimicrobial activity. By interfering with the biosynthesis of mycobacterial mycolic acids, this compound could cause structural damage to the bacterial cell wall, leading to cell death .
Safety and Hazards
Biochemical Analysis
Cellular Effects
Some pyrazine derivatives have been shown to have antimicrobial, antibacterial, and antifungal activities . These activities suggest that 3-Aminopyrazine-2-carbohydrazide could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3-aminopyrazine-2-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N5O/c6-4-3(5(11)10-7)8-1-2-9-4/h1-2H,7H2,(H2,6,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBRFKAXSNUXQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00361289 | |
Record name | 3-aminopyrazine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6761-52-0 | |
Record name | 3-aminopyrazine-2-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00361289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the typical reactions 3-Aminopyrazine-2-carbohydrazide participates in, and what role does it play?
A1: this compound exhibits interesting reactivity, particularly in heterocyclic chemistry.
- Ring-Opening Reactions: Under alkaline conditions, this compound undergoes ring-opening to yield 3-aminopyrazine-2-carboxylic acids. This process is influenced by the presence of substituents on the pyrazine ring. For example, a 2-methyl group significantly hinders the ring-opening process [].
- Reaction with Hydrazine: Upon reaction with hydrazine, this compound forms a mixture of a 4,5-diaminopyrimidine and a this compound, demonstrating its versatility as a precursor for different heterocyclic systems. The presence of a 7-methyl group on the pyrazine ring selectively favors the formation of the this compound derivative [].
- Multi-Step Synthesis: In a novel silver triflate (AgOTf) catalyzed reaction, this compound reacts with 2-(arylethynyl)benzaldehydes in the presence of dioxane. This multi-step process involves a ring-opening of dioxane and leads to the formation of 3-aryl-1-(2-(vinyloxy)ethoxy)isoquinolines. Interestingly, this compound acts as a reactant and is ultimately lost as 3-aminopyrazine-2-carboxamide in the final product [].
Q2: How is the structure of this compound confirmed?
A2: The structure of this compound has been determined through X-ray crystallography []. The compound crystallizes in the monoclinic system with the space group P21/c. The crystal structure provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule.
Q3: Has this compound been investigated for its anti-tubercular potential, and what structural features influence its activity?
A3: Yes, this compound derivatives have shown promising anti-tubercular activity []. Notably, N’-substitutedbenzaldehyde-3-amino-pyrazine-2-carbohydrazide derivatives exhibited significant inhibition against Mycobacterium tuberculosis H37Ra.
- Structure-Activity Relationship (SAR): Quantitative Structure-Activity Relationship (QSAR) studies, specifically using Recursive Partitioning (RP) analysis, have been employed to establish a relationship between the structure of this compound derivatives and their anti-tubercular activity. These studies help identify key structural features that contribute to potency and guide the design of new, more effective derivatives [].
Q4: Are there specific analytical techniques used to study this compound?
A4: Various analytical techniques are employed to characterize and quantify this compound.
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